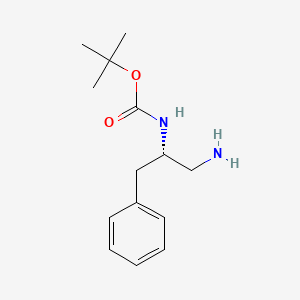

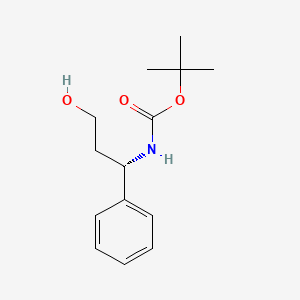

(S)-Boc-3-Amino-3-phenylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

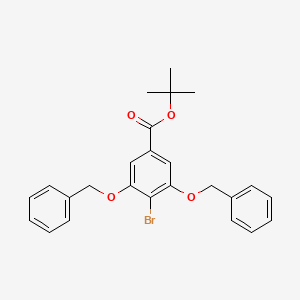

(S)-Boc-3-Amino-3-phenylpropan-1-ol, also known as Boc-3-Amino-3-phenylpropan-1-ol or Boc-Aminophenol, is an organic compound with a molecular formula of C10H15NO2. It is a chiral molecule that is used as a starting material in the synthesis of various pharmaceuticals, including drugs and peptides. Boc-Aminophenol is also used as a catalyst in organic synthesis and as a reagent in the synthesis of peptides.

Scientific Research Applications

Synthesis and Electrochemical Behavior

The synthesis of (S)-Boc-3-Amino-3-phenylpropan-1-ol, derived from L-phenylalanine, plays a critical role in the preparation of compounds like (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol. This compound has been explored for its electrochemical behavior when self-assembled on gold electrodes, indicating potential applications in electrochemical sensors and devices (Sun Ru et al., 2004).

Enzymatic Resolution and Asymmetric Synthesis

(S)-Boc-3-Amino-3-phenylpropan-1-ol has been used in enzymatic resolution and asymmetric synthesis processes. It serves as a valuable intermediate in the production of chiral molecules, such as (S)-dapoxetine, highlighting its importance in the pharmaceutical industry for creating enantiomerically pure compounds (Oliver Torre et al., 2006).

Chemoenzymatic Synthesis of Antidepressants

The compound's derivatives have been applied in the chemoenzymatic synthesis of non-tricyclic antidepressants, demonstrating its versatility as a precursor for pharmacologically active molecules (Huiling Liu et al., 2000).

Development of Functionalized Materials

Research has explored the use of (S)-Boc-3-Amino-3-phenylpropan-1-ol in the synthesis of functionalized materials, such as polymers with amino side groups. These materials have potential applications in various fields, including biotechnology and materials science (H. Ritter et al., 2016).

Biological Activity Studies

Studies involving the derivatives of (S)-Boc-3-Amino-3-phenylpropan-1-ol have also focused on their biological activities, including anti-inflammatory and anticonvulsive effects. This underscores the compound's relevance in medicinal chemistry and drug discovery efforts (A. Agababyan et al., 2013).

properties

IUPAC Name |

tert-butyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428285 |

Source

|

| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Boc-3-amino-3-phenyl-propan-1-OL | |

CAS RN |

718611-17-7 |

Source

|

| Record name | tert-Butyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.